6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide
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Overview
Description
6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzenesulfonamide group attached to a hexanamide chain, with an acetamidophenyl group as a substituent. Its molecular formula is C22H30N4O6S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzenesulfonamide Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.
Attachment of the Hexanamide Chain: The benzenesulfonamide intermediate is then reacted with a hexanoyl chloride in the presence of a base to form the hexanamide derivative.
Introduction of the Acetamidophenyl Group: Finally, the hexanamide derivative is reacted with 4-acetamidophenylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzenesulfonamide: Similar structure but lacks the hexanamide and acetamidophenyl groups.
N-(4-acetamidophenyl)benzenesulfonamide: Similar but lacks the hexanamide chain.
N-(4-acetamidophenyl)hexanamide: Similar but lacks the benzenesulfonamide group.
Uniqueness
6-benzenesulfonamido-N-(4-acetamidophenyl)hexanamide is unique due to the presence of all three functional groups (benzenesulfonamide, hexanamide, and acetamidophenyl) in a single molecule
Properties
IUPAC Name |
N-(4-acetamidophenyl)-6-(benzenesulfonamido)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16(24)22-17-11-13-18(14-12-17)23-20(25)10-6-3-7-15-21-28(26,27)19-8-4-2-5-9-19/h2,4-5,8-9,11-14,21H,3,6-7,10,15H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTPPZOFJLVVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCCCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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